![molecular formula C16H13NO3 B2497619 Methyl 4-[(2-cyanobenzyl)oxy]benzoate CAS No. 1004249-25-5](/img/structure/B2497619.png)
Methyl 4-[(2-cyanobenzyl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Methyl 4-[(2-cyanobenzyl)oxy]benzoate involves condensation reactions and optimization of reaction conditions to achieve high yields. For example, Lou Hong-xiang reported the synthesis from methyl 4-bromobenzoate and iso-vanilline by condensation reaction, highlighting the importance of catalysts and condensing agents in improving yield Lou Hong-xiang.
Molecular Structure Analysis
The molecular and crystal structures have been elucidated through various spectroscopic and X-ray diffraction techniques. For instance, the work by Kutulya et al. determined the molecular and crystal structures of a related compound, showcasing the importance of X-ray diffraction analysis in understanding the spatial arrangement of molecules Kutulya et al., 2008.
Chemical Reactions and Properties
The compound participates in various chemical reactions, such as hydrogen abstraction and cycloaddition, as demonstrated by Cantrell, who explored the photochemical reactions of methyl benzoate, revealing insights into its reactivity under specific conditions Cantrell, 1973.
Physical Properties Analysis
Physical properties such as phase behavior and transition properties have been studied, revealing the compound's potential in forming liquid crystalline phases. Attard et al. investigated a family of non-symmetric dimers, providing a foundation for understanding the phase behavior of similar compounds Attard et al., 1988.
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are crucial for its applications. Bagal et al. discussed a novel one-carbon radical equivalent, showcasing the compound's versatility in radical addition to olefins and further elaboration Bagal et al., 2006.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Pharmacological Precursors
Research on compounds like "Methyl 2-formyl benzoate" highlights the significance of such molecules as bioactive precursors in organic synthesis due to their pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. These compounds serve as active scaffolds and excellent precursors for the development of new bioactive molecules, underscoring their importance in synthetic fields and the pharmaceutical industry (Farooq & Ngaini, 2019).
Environmental Impact of Sunscreen Ingredients
A study on the environmental effects of oxybenzone and other sunscreen active ingredients, including methylbenzylidene camphor and ethylhexyl methoxycinnamate, underscores the concern regarding their presence in water sources worldwide. These compounds are not easily removed by common wastewater treatment techniques and have been implicated as contributors to coral reef bleaching, among other environmental impacts (Schneider & Lim, 2019).
Analytical Methodologies for Cosmetic Compounds
The analytical determination of methyl paraben, a methyl ester of P-hydroxybenzoic acid, in cosmetic preparations via spectrophotometric methods and HPLC highlights the importance of understanding and controlling the concentration of chemical compounds in consumer products. This focus on analytical methodologies can be relevant to the study and application of "Methyl 4-[(2-cyanobenzyl)oxy]benzoate" in similar contexts (Mallika J.B.N, ThiruvengadarajanV., & Gopinath, 2014).
Advanced Oxidation Processes for Organic Compound Degradation
The degradation of organic compounds like acetaminophen through advanced oxidation processes (AOPs) illustrates the potential for chemical conversion and environmental remediation techniques. Such methodologies could be applicable to the breakdown or modification of "this compound" for environmental or synthetic purposes (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Eigenschaften
IUPAC Name |
methyl 4-[(2-cyanophenyl)methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-19-16(18)12-6-8-15(9-7-12)20-11-14-5-3-2-4-13(14)10-17/h2-9H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMWXYYCYWFKMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2497536.png)
![Methyl (E)-4-[[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]-methylamino]-4-oxobut-2-enoate](/img/structure/B2497537.png)
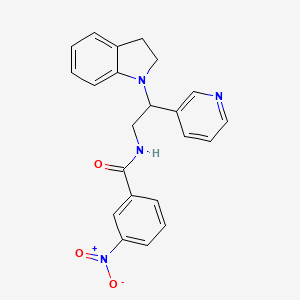

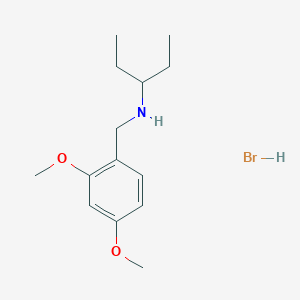

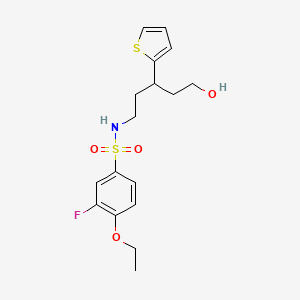
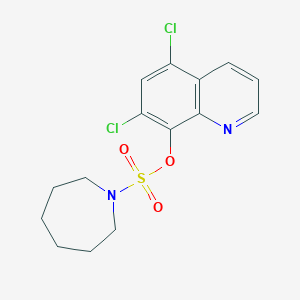
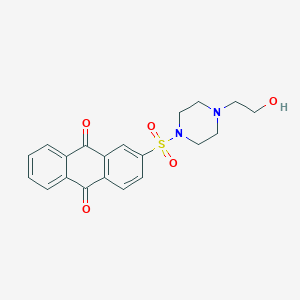
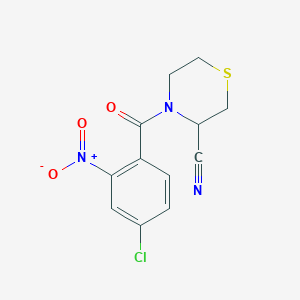

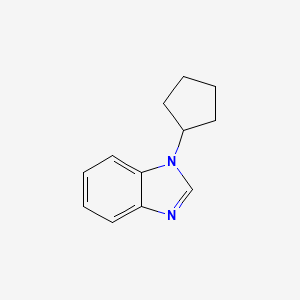
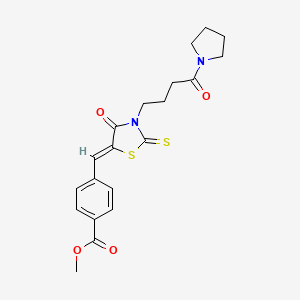
![8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B2497559.png)